molecular formula C7H9ClN2O2S B13591666 2-(Dimethylamino)pyridine-3-sulfonyl chloride

2-(Dimethylamino)pyridine-3-sulfonyl chloride

Cat. No.: B13591666
M. Wt: 220.68 g/mol
InChI Key: DPMSIXLJKBHEGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dimethylamino)pyridine-3-sulfonyl chloride: is an organic compound with the molecular formula C7H9ClN2O2S. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is known for its reactivity and is used in various chemical synthesis processes, particularly in the formation of sulfonamides and other derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylamino)pyridine-3-sulfonyl chloride typically involves the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride. The process can be carried out by adding phosphorus pentachloride to a reaction solution containing pyridine-3-sulfonic acid in multiple divided portions, either stepwise or continuously. This reaction is followed by distillation under reduced pressure to purify the product .

Industrial Production Methods: Industrial production methods for this compound are designed to minimize byproduct formation and maximize yield. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-(Dimethylamino)pyridine-3-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Dimethylamino)pyridine-3-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)pyridine-3-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It acts as an electrophile, reacting with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives. The molecular targets and pathways involved include the formation of covalent bonds with nucleophilic sites on target molecules .

Comparison with Similar Compounds

    Pyridine-3-sulfonyl chloride: A closely related compound with similar reactivity and applications.

    2-Chloro-3-(dimethylamino)pyridine: Another derivative of pyridine with distinct chemical properties.

    3-Pyridinesulfonic acid: A precursor in the synthesis of sulfonyl chlorides

Uniqueness: 2-(Dimethylamino)pyridine-3-sulfonyl chloride is unique due to the presence of the dimethylamino group, which enhances its reactivity and makes it a valuable reagent in various chemical synthesis processes. Its ability to form stable sulfonamide derivatives makes it particularly useful in pharmaceutical and medicinal chemistry .

Properties

Molecular Formula

C7H9ClN2O2S

Molecular Weight

220.68 g/mol

IUPAC Name

2-(dimethylamino)pyridine-3-sulfonyl chloride

InChI

InChI=1S/C7H9ClN2O2S/c1-10(2)7-6(13(8,11)12)4-3-5-9-7/h3-5H,1-2H3

InChI Key

DPMSIXLJKBHEGQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC=N1)S(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.